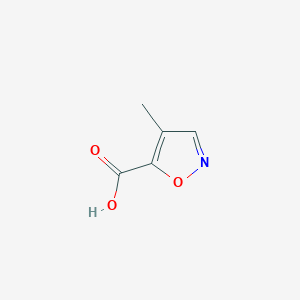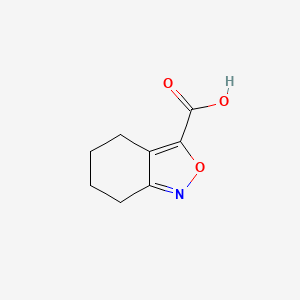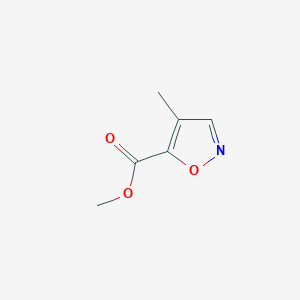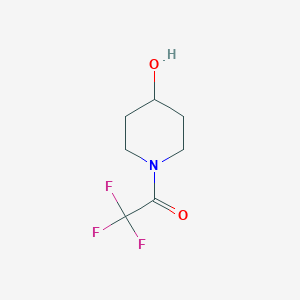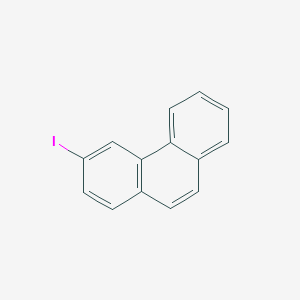
3-Iodophenanthren
Übersicht
Beschreibung
3-Iodophenanthrene is an organic compound with the molecular formula C14H9I . It is a derivative of phenanthrene, where an iodine atom is substituted at the third position of the phenanthrene ring.
Wissenschaftliche Forschungsanwendungen
3-Iodophenanthrene has diverse applications in scientific research, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Drug Development: Its derivatives are studied for potential pharmacological activities.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
Target of Action
3-Iodophenanthrene is a phenanthrene derivative that has been identified as an allosteric modulator of NMDA receptors . The N-methyl-D-aspartate (NMDA) receptor family regulates various central nervous system functions, such as synaptic plasticity . Hypo- or hyperactivation of nmda receptors is critically involved in many neurological and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the NMDA receptors, in an allosteric manner . This means it binds to a site on the receptor that is distinct from the active site, leading to changes in the receptor’s activity.
Biochemical Pathways
It is known that nmda receptors, the targets of 3-iodophenanthrene, play a crucial role in various central nervous system functions and are involved in many neurological and psychiatric conditions .
Result of Action
It is known that the compound can modulate the activity of nmda receptors, which could potentially influence various central nervous system functions .
Biochemische Analyse
Biochemical Properties
3-Iodophenanthrene plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 3-Iodophenanthrene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage . Additionally, 3-Iodophenanthrene has been found to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 3-Iodophenanthrene on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-Iodophenanthrene can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound has been reported to alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and the overall cellular response to environmental stressors .
Molecular Mechanism
At the molecular level, 3-Iodophenanthrene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 3-Iodophenanthrene to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and subsequent cellular effects . For example, the interaction of 3-Iodophenanthrene with cytochrome P450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds . Additionally, 3-Iodophenanthrene has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Iodophenanthrene in laboratory settings can change over time, depending on factors such as stability, degradation, and long-term cellular effects . In vitro studies have shown that 3-Iodophenanthrene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 3-Iodophenanthrene may accumulate and exert additional effects on cellular function . Long-term exposure to 3-Iodophenanthrene has been associated with changes in cellular metabolism and increased oxidative stress, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Iodophenanthrene vary with different dosages in animal models. At low doses, 3-Iodophenanthrene has been shown to have minimal toxic effects and can be metabolized efficiently by the liver . At higher doses, this compound can cause significant toxicity, including liver damage, oxidative stress, and disruption of normal cellular function . Threshold effects have been observed, where the toxic effects of 3-Iodophenanthrene become more pronounced at doses above a certain level . Additionally, chronic exposure to high doses of 3-Iodophenanthrene can lead to long-term adverse effects on animal health .
Metabolic Pathways
3-Iodophenanthrene is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification . The metabolism of 3-Iodophenanthrene involves its conversion to various metabolites by cytochrome P450 enzymes . These metabolites can then undergo further biotransformation, including conjugation with glutathione or other cofactors, to facilitate their excretion from the body . The metabolic pathways of 3-Iodophenanthrene can also impact metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-Iodophenanthrene is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of 3-Iodophenanthrene within different cellular compartments . For example, 3-Iodophenanthrene has been shown to bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside the cells, 3-Iodophenanthrene can interact with intracellular transporters, such as ATP-binding cassette (ABC) transporters, to modulate its distribution and localization .
Subcellular Localization
The subcellular localization of 3-Iodophenanthrene can affect its activity and function within the cell . This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of 3-Iodophenanthrene to these compartments is mediated by specific signals and post-translational modifications . For instance, the presence of hydrophobic regions within the structure of 3-Iodophenanthrene can facilitate its insertion into the lipid bilayers of organelles . The subcellular localization of 3-Iodophenanthrene can influence its interactions with other biomolecules and its overall cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodophenanthrene typically involves the iodination of phenanthrene. One common method is the direct iodination of phenanthrene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for 3-Iodophenanthrene are not widely documented, the general approach involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of phenanthrene.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Various substituted phenanthrene derivatives.
Oxidation Reactions: Phenanthrenequinone.
Reduction Reactions: Phenanthrene.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromophenanthrene
- 3-Chlorophenanthrene
- 3-Fluorophenanthrene
- 3-Nitrophenanthrene
Comparison: 3-Iodophenanthrene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make 3-Iodophenanthrene more reactive in certain substitution reactions, providing access to a wider range of derivatives .
Eigenschaften
IUPAC Name |
3-iodophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMQCABZWOORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532017 | |
| Record name | 3-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33240-31-2 | |
| Record name | 3-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)
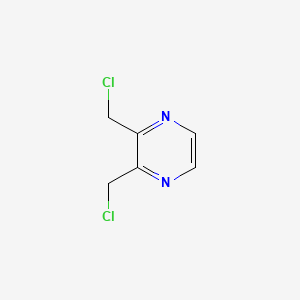
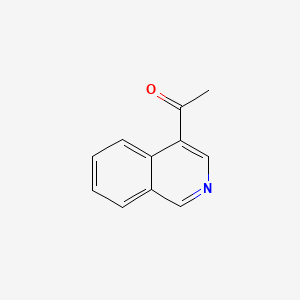
![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)
![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
